Asiaticoside

Drug Metabolism CYP450 Inhibition Pharmacokinetics

Researchers requiring a balanced collagen stimulation profile (primarily type I) should select Asiaticoside over other Centella asiatica triterpenes. Its glycoside structure confers distinct pharmacological properties that preclude simple substitution by its aglycone (asiatic acid) or related saponins (madecassoside). • Collagen & Wound Healing: Promotes type I collagen synthesis and demonstrates superior overall wound healing activity vs. aglycones in burn models. • Neuritogenic Activity: Induces sustained ERK1/2-CREB signaling-critical for neurite outgrowth-significantly outperforming asiatic acid in Neuro-2a models. • Enzyme Inhibition: Exhibits 2-fold higher Cathepsin S inhibition (40% vs. 20% at 100 µM) compared to asiatic acid, making it the preferred tool for atherosclerosis target engagement studies. • Formulation Stability: Remains stable in dry nanoemulsions for 24 weeks and in processed juices for 4 months, supporting long-shelf-life cosmetic and nutraceutical products.

Molecular Formula C48H78O19
Molecular Weight 959.1 g/mol
CAS No. 16830-15-2
Cat. No. B1665284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsiaticoside
CAS16830-15-2
SynonymsAsiaticoside;  Ba 2742;  BRN0078195;  CCRIS8995;  NSC166062;  BRN-0078195;  CCRIS-8995;  NSC-166062;  BRN 0078195;  CCRIS 8995;  NSC 166062;  Emdecassol;  Madecassol; 
Molecular FormulaC48H78O19
Molecular Weight959.1 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O
InChIInChI=1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h8,20-22,24-42,49-60H,9-19H2,1-7H3/t20-,21+,22+,24-,25-,26-,27-,28-,29+,30+,31-,32-,33+,34-,35-,36-,37-,38-,39+,40-,41+,42+,44+,45+,46-,47-,48+/m1/s1
InChIKeyWYQVAPGDARQUBT-FGWHUCSPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 40 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Asiaticoside Specifications & Sourcing


Asiaticoside (CAS 16830-15-2) is a pentacyclic triterpenoid saponin and a major bioactive constituent of Centella asiatica (Gotu kola), alongside madecassoside, asiatic acid, and madecassic acid [1]. It exists as a glycoside with an ursane skeleton, which distinguishes it from its aglycone counterpart, asiatic acid [1]. This compound is commercially available in high-purity grades (≥99%) and is utilized in pharmaceutical, cosmetic, and nutraceutical research for its demonstrated effects on collagen synthesis, wound healing, and cellular signaling [2][3].

Why Centella Triterpenes Are Not Interchangeable


The class of Centella asiatica triterpenes (asiaticoside, madecassoside, asiatic acid, madecassic acid) are not functionally interchangeable. They exhibit distinct pharmacokinetic profiles, differential effects on specific collagen subtypes, and divergent signaling pathway activation [1][2]. For instance, the glycosides (asiaticoside, madecassoside) and aglycones (asiatic acid, madecassic acid) demonstrate significantly different neuritogenic activities and mechanisms, with the glycosides inducing sustained ERK1/2 phosphorylation while aglycones activate only transient signaling [1]. Furthermore, a comparative burn wound healing study established that madecassoside is significantly more effective than asiaticoside for procollagen type III synthesis and wound healing speed, while asiaticoside remains superior to the aglycones for overall wound healing activity [2]. These quantifiable differences preclude simple one-for-one substitution in research or industrial formulations.

Quantitative Evidence vs. Key Comparators


CYP450 Inhibition Profile vs. Madecassoside

In a comparative in vitro study using recombinant human CYPs, asiaticoside exhibited stronger inhibition of CYP2C19 and CYP3A4 compared to madecassoside. Specifically, asiaticoside inhibited CYP2C19 with an IC50 of 412.68 ± 15.44 μM and CYP3A4 with an IC50 of 343.35 ± 29.35 μM. In contrast, madecassoside showed higher IC50 values (weaker inhibition) for CYP2C19 (539.04 ± 14.18 μM) and CYP3A4 (453.32 ± 39.33 μM) [1]. This indicates that asiaticoside has a greater potential for drug-drug interactions via CYP2C19 and CYP3A4 inhibition than madecassoside. Furthermore, asiaticoside exhibited non-competitive inhibition of CYP2C19 (Ki=385.24 ± 8.75 μM) and CYP3A4 (Ki=535.93 ± 18.99 μM), whereas madecassoside was identified as a mechanism-based inhibitor [1].

Drug Metabolism CYP450 Inhibition Pharmacokinetics Drug-Drug Interaction

Oral Bioavailability vs. Madecassoside

Following oral administration of a standardized Centella asiatica extract (ECa 233) at 20 mg/kg to rats, asiaticoside exhibited a lower absolute bioavailability (0.37%) compared to madecassoside (0.29%) after a single dose [1]. However, the systemic exposure (AUC) and maximum concentration (Cmax) of asiaticoside were significantly lower than those of madecassoside. For instance, at 20 mg/kg p.o. on Day 1, asiaticoside Cmax was 49.25 ± 12.23 µg/L, while madecassoside Cmax was 176.48 ± 64.19 µg/L—a 3.6-fold difference [1]. The AUC0-24 for asiaticoside was 269 ± 36 µg.h/L, compared to 958 ± 329 µg.h/L for madecassoside [1].

Bioavailability Pharmacokinetics Oral Absorption Centella Extract

Cathepsin S Inhibition vs. Asiatic Acid

An in-silico and in-vitro screening study compared the inhibitory activity of asiaticoside and asiatic acid against Cathepsin S (CatS), a target for atherosclerosis. At a concentration of 100 µM, asiaticoside demonstrated approximately 40% inhibition of CatS enzyme activity, whereas asiatic acid showed only about 20% inhibition [1]. This twofold difference in potency was corroborated by molecular docking studies, which indicated that asiaticoside possesses a better scoring function for the CatS active site [1].

Cathepsin S Atherosclerosis Enzyme Inhibition Cardiovascular

Antioxidant Potency in UVB-Stressed Fibroblasts

A 2024 comparative study evaluated the antioxidant properties of asiatic acid (AA), asiaticoside, madecassic acid, and madecassoside in skin fibroblasts (Hs68 cells) under UVB-induced oxidative stress [1]. While all four triterpenes attenuated UVB-induced ROS generation and MDA levels, statistical analysis using principal component analysis and hierarchical clustering revealed that asiatic acid (AA) exerted the greatest overall influence on cell viability and antioxidant defense, followed by madecassoside and asiaticoside [1]. The study did not provide individual IC50 values for ROS scavenging for each compound but demonstrated a clear rank-order of potency (AA > madecassoside ≈ asiaticoside > madecassic acid) based on multiple antioxidant parameters [1]. Asiaticoside was effective but not the most potent in this specific assay system.

Oxidative Stress Antioxidant Skin Fibroblasts UVB Protection

Processing & Storage Stability

In a study evaluating the effects of processing (pressurization, pasteurization, sterilization) on bioactive components in Centella asiatica juice, both asiaticoside and madecassoside were found to be relatively stable with no significant losses occurring after processing [1]. During 4 months of storage, asiaticoside in the processed juices remained stable, demonstrating its robustness as a formulation ingredient [1]. In contrast, ascorbic acid (a comparator bioactive) exhibited significant degradation during storage [1]. Additionally, a separate study on dry nanoemulsion formulations (AS-DNE) showed that asiaticoside remained stable over 24 weeks, with minimal changes in moisture content, particle size, and zeta potential, and only 6.73% degradation at 40°C [2].

Stability Processing Shelf-life Formulation

Neuritogenic Activity vs. Aglycones

A comparative study in Neuro-2a cells demonstrated that asiaticoside (AS) and madecassoside (MS) significantly increased the percentage of neurite-bearing cells (%NBC) and neurite length with higher potency than their aglycones, asiatic acid (AA) and madecassic acid (MA) [1]. While specific %NBC values were not tabulated, the study clearly established a rank-order of neuritogenic activity: glycosides (MS, AS) > aglycones (MA, AA) [1]. Importantly, the glycosides induced sustained ERK1/2 phosphorylation leading to CREB activation, whereas the aglycones activated only transient ERK1/2 signaling that was not associated with neurite outgrowth [1].

Neuroprotection Neurite Outgrowth Neuro-2a Cells Alzheimer's Disease

Application Scenarios


Topical Scar Management & Wound Healing

Given its demonstrated role in collagen synthesis and wound healing, asiaticoside is a key active ingredient for topical scar and wound care formulations [1]. However, procurement specialists should note that in comparative burn wound healing models, madecassoside showed superior efficacy in terms of wound healing speed and procollagen type III synthesis, while asiaticoside was more effective than its aglycones [1]. Therefore, asiaticoside is the preferred choice when a balanced collagen stimulation profile (primarily type I) is desired over the specific type III stimulation provided by madecassoside. High-purity asiaticoside (≥99%) is recommended for consistent and reproducible formulation outcomes [2].

Atherosclerosis & Cathepsin S Drug Discovery

Asiaticoside demonstrates a two-fold higher inhibitory activity against Cathepsin S compared to asiatic acid (40% vs. 20% inhibition at 100 µM) [3]. This makes it the superior candidate for in vitro atherosclerosis models and drug discovery programs targeting CatS. Researchers should prioritize asiaticoside over asiatic acid for enzyme inhibition studies and molecular docking analyses focused on this target, as the glycosidic moiety enhances target engagement [3].

Neuroprotection & Neurite Outgrowth Assays

For studies investigating neuronal differentiation and neuroprotection, asiaticoside is a critical tool compound. It exhibits significantly higher neuritogenic activity than its aglycone, asiatic acid, and activates a distinct, sustained ERK1/2-CREB signaling pathway that is essential for neurite outgrowth [4]. Researchers using Neuro-2a cell models or similar systems should use asiaticoside to induce robust and mechanistically relevant neurite formation. Its glycoside structure is required for this specific activity, making substitution with asiatic acid or other aglycones inappropriate [4].

High-Stability Cosmetic & Nutraceutical Formulations

Asiaticoside is an ideal candidate for formulations requiring long-term stability. Studies have shown it remains stable in processed juices for up to 4 months of storage and in dry nanoemulsion formulations for 24 weeks with minimal degradation [5][6]. This robust stability profile, particularly when compared to labile antioxidants like ascorbic acid, supports its use in cosmetic creams, serums, and nutraceutical beverages where extended shelf-life and consistent potency are critical for commercial success [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asiaticoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.